3-Bromo-5-methylpyridin-4-amine
Overview
Description
3-Bromo-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
- The compound binds to these channels, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .
Target of Action
Pharmacokinetics
- Information on absorption is not available for this compound . It likely distributes throughout the body, reaching target tissues. Details about metabolism are not specified. The compound’s excretion pathways remain undisclosed.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methylpyridin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other chemicals . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the metabolism of the compound into different metabolites, which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyridin-4-amine typically involves the bromination of 5-methylpyridin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an arylboronic acid.
Major Products:
- Substituted pyridines
- Biaryl compounds
Scientific Research Applications
3-Bromo-5-methylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 3-Bromo-2-methylpyridine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-5-bromo-4-methylpyridine
Comparison: 3-Bromo-5-methylpyridin-4-amine is unique due to the position of the bromine and methyl groups on the pyridine ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different binding affinities and selectivities in biological applications .
Properties
IUPAC Name |
3-bromo-5-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFGBUKLIFASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540243 | |
Record name | 3-Bromo-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-43-9 | |
Record name | 3-Bromo-5-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97944-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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